molecular formula C12H18O B042467 2-(4-(2-Methylpropyl)phenyl)ethanol CAS No. 36039-35-7

2-(4-(2-Methylpropyl)phenyl)ethanol

Cat. No. B042467
CAS RN: 36039-35-7
M. Wt: 178.27 g/mol
InChI Key: CBKUDUSUCXBKIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, such as the Knoevenagel condensation, which has been demonstrated in the synthesis of 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde without a catalyst or solvent (Percino, Chapela, Cerón, Soriano-Moro, & Castro, 2015). This method underscores the feasibility of synthesizing structurally similar compounds through efficient and straightforward reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-(2-Methylpropyl)phenyl)ethanol has been characterized using techniques such as IR, 1H-NMR, and single-crystal X-ray diffraction. For example, the crystal structure of 1-phenyl-2-(2-pyridyl)ethanol shows intermolecular hydrogen bonding that contributes to the stability of the molecular structure (Percino et al., 2015).

Scientific Research Applications

Controlled Release of Bioactives

Research by Zarandona et al. (2020) has developed chitosan films containing 2-phenyl ethanol for controlled release of bioactive substances. This compound, due to its fragrant, bacteriostatic, and antifungal properties, is stabilized within these films using β-cyclodextrin inclusion complexes, enhancing its retention and controlled release capabilities (Zarandona et al., 2020).

Molecular Structure Analysis

Percino et al. (2015) synthesized 1-phenyl-2-(2-pyridyl)ethanol through a Knoevenagel condensation reaction. This study characterizes the molecular structure using various techniques, such as X-ray diffraction, demonstrating its potential for further applications in chemical synthesis (Percino et al., 2015).

Extraction from Aqueous Solutions

Reis et al. (2006) explored the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes. This research is crucial for the efficient separation of this compound from complex mixtures, such as olive mill wastewater (Reis et al., 2006).

Biocatalytic Preparation for Pharmaceutical Use

Chen et al. (2019) developed a biocatalytic process using Escherichia coli cells for the preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a significant pharmaceutical intermediate. This study highlights the potential for eco-friendly and efficient production of such compounds (Chen et al., 2019).

Development of Amino-Protective Groups for Peptide Synthesis

Verhart and Tesser (2010) researched the modification of 2-(methylsulphonyl)ethanol to develop new amino-protective groups for peptide synthesis. Their findings contribute to advancements in chemical synthesis and peptide research (Verhart & Tesser, 2010).

Green Production of Chemicals

Yadav and Lawate (2011) demonstrated the green production of 2-Phenyl ethanol via the hydrogenation of styrene oxide using polyurea supported Pd–Cu catalyst in supercritical carbon dioxide. This research offers an environmentally friendly alternative to traditional production methods (Yadav & Lawate, 2011).

properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKUDUSUCXBKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189599
Record name 2-(4-(2-Methylpropyl)phenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methylpropyl)phenyl]ethanol

CAS RN

36039-35-7
Record name 2-(4-(2-Methylpropyl)phenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-69112
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69112
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-(2-Methylpropyl)phenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(2-METHYLPROPYL)PHENYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3HYT5801E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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